N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid
Overview
Description
N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, a benzyl group, and an oxalic acid moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid typically involves multiple steps One common approach is to start with the piperidine ring, which can be functionalized with the benzyl group and the ethoxy-hydroxyphenyl moiety through a series of nucleophilic substitution and protection-deprotection reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Its unique properties may be explored for developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool for studying molecular mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-[(3-methoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide
- N-benzyl-1-[(3-ethoxy-4-methoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide
- N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide
Uniqueness
N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.C2H2O4/c1-2-30-23-16-20(8-9-22(23)28)17-25-12-10-21(11-13-25)24(29)26(14-15-27)18-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-9,16,21,27-28H,2,10-15,17-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVANJKAHDFDSHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N(CCO)CC3=CC=CC=C3)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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